Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS No.: 5574-80-1
Cat. No.: VC3822912
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5574-80-1 |
---|---|
Molecular Formula | C14H19NO6 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 |
Standard InChI Key | ZUJDLWWYFIZERS-DHGKCCLASA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the class of N-acetylglucosamine derivatives, characterized by the replacement of the hydroxyl group at the C-2 position of glucose with an acetamido (-NHCOCH3) group. The β-anomeric configuration ensures specific recognition by enzymes such as glycosidases and glycosyltransferases . The phenyl group at the reducing end enhances hydrophobicity, facilitating its use in chromatographic assays and fluorescent labeling studies .
Key Structural Attributes:
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Molecular Formula: C14H19NO6
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Molecular Weight: 297.3 g/mol
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IUPAC Name: N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Spectroscopic and Physicochemical Data
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The β-configuration is evident from the coupling constant (J1,2 ≈ 8–9 Hz) observed in 1H NMR spectra . Its solubility profile is pH-dependent, with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and limited solubility in water .
Synthesis and Modification Strategies
Classical Synthesis Pathways
The most widely reported synthesis involves the Koenigs-Knorr reaction, where 2-acetamido-2-deoxy-D-glucose reacts with phenol in the presence of silver carbonate or mercuric bromide as catalysts . This method yields the β-anomer selectively due to the neighboring group participation of the C-2 acetamido group .
Representative Protocol:
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Acetylation: Protect hydroxyl groups of GlcNAc with acetic anhydride.
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Glycosylation: React peracetylated GlcNAc with phenol under acidic conditions.
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Deprotection: Remove acetyl groups via alkaline hydrolysis .
Modern Catalytic Approaches
Recent advancements employ organocatalysts or enzymatic methods to improve yield and stereoselectivity. For instance, glycosynthases engineered from retaining glycosidases have been used to synthesize β-linked glycosides without competing hydrolysis .
Biochemical and Biomedical Applications
Substrate for Glycosidase Assays
Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a chromogenic substrate for β-N-acetylglucosaminidases. Enzymatic hydrolysis releases p-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzymes like hexosaminidase B .
Kinetic Parameters (Representative Enzyme):
Enzyme | Km (µM) | Vmax (µmol/min/mg) |
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Hexosaminidase B | 120 | 0.85 |
Hexosaminidase A | 450 | 0.32 |
Data adapted from fluorometric assays using 4-methylumbelliferyl analogs .
Glycoconjugate Mimetics
The phenyl group mimics aromatic residues in natural glycoconjugates, making this compound a scaffold for synthesizing glycomimetics. Derivatives with sulfated or fluorinated phenyl groups have shown inhibitory activity against lectins involved in immune signaling .
Comparative Analysis with Related Compounds
Analogues and Derivatives
Structural modifications, such as replacing the phenyl group with nitrovinyl or methylumbelliferyl moieties, alter solubility and binding affinity. For example, 2-methoxy-4-(2'-nitrovinyl)-phenyl derivatives exhibit enhanced fluorescence, enabling real-time monitoring of enzymatic reactions .
Properties of Select Derivatives:
Compound | λmax (nm) | Application |
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Phenyl β-D-GlcNAc | 265 | Standard substrate |
4-Methylumbelliferyl β-D-GlcNAc | 360 | Fluorogenic assays |
2-Nitrovinylphenyl β-D-GlcNAc | 420 | Photoaffinity labeling |
Challenges and Future Directions
Limitations in Synthetic Yield
Classical Koenigs-Knorr methods suffer from low yields (30–40%) due to competing side reactions. Recent efforts focus on solid-phase synthesis and microwave-assisted glycosylation to improve efficiency .
Emerging Applications in Drug Discovery
The compound’s ability to inhibit bacterial adhesins and viral lectins positions it as a candidate for anti-infective therapies. Current research explores its derivatives as inhibitors of SARS-CoV-2 spike protein binding .
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